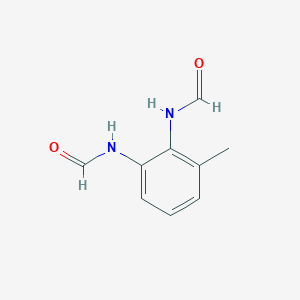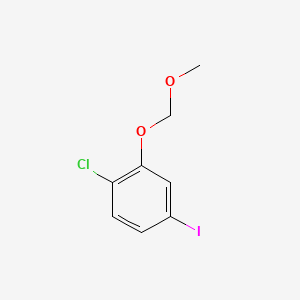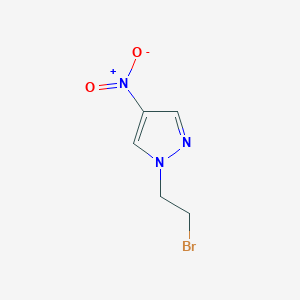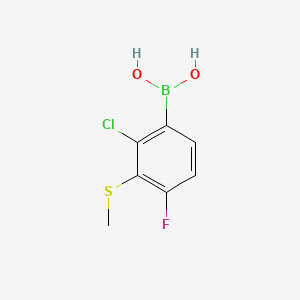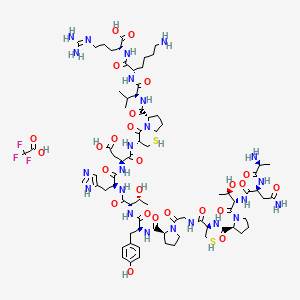
Methyl 2,3-dimethoxyphenanthrene-9-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2,3-dimethoxyphenanthrene-9-carboxylate is an organic compound belonging to the phenanthrene family. Phenanthrene derivatives are known for their diverse biological activities and are often used in medicinal chemistry and organic synthesis. This compound is characterized by its phenanthrene core with methoxy groups at the 2 and 3 positions and a carboxylate ester at the 9 position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,3-dimethoxyphenanthrene-9-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with phenanthrene derivatives that have substituents at the desired positions.
Carboxylation: The carboxylate group at the 9 position can be introduced through carboxylation reactions, often using carbon dioxide under high pressure or through the use of carboxylating agents.
Esterification: The final step involves esterification to form the methyl ester, typically using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2,3-dimethoxyphenanthrene-9-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions may use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives .
Applications De Recherche Scientifique
Methyl 2,3-dimethoxyphenanthrene-9-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have shown potential in biological assays, including antiviral and anticancer activities.
Medicine: Phenanthrene derivatives are explored for their therapeutic potential, including anti-inflammatory and analgesic properties.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of methyl 2,3-dimethoxyphenanthrene-9-carboxylate involves its interaction with specific molecular targets. The methoxy groups and carboxylate ester play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-hydroxy-6,7-dimethoxyphenanthrene-9-carboxylate: Similar structure but with a hydroxyl group at the 3 position.
Phenanthroquinolizidines: A class of compounds with a phenanthrene core and additional nitrogen-containing rings.
Uniqueness
Methyl 2,3-dimethoxyphenanthrene-9-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methoxy groups at the 2 and 3 positions and a carboxylate ester at the 9 position differentiates it from other phenanthrene derivatives .
Propriétés
Numéro CAS |
35675-93-5 |
|---|---|
Formule moléculaire |
C18H16O4 |
Poids moléculaire |
296.3 g/mol |
Nom IUPAC |
methyl 2,3-dimethoxyphenanthrene-9-carboxylate |
InChI |
InChI=1S/C18H16O4/c1-20-16-9-11-8-15(18(19)22-3)13-7-5-4-6-12(13)14(11)10-17(16)21-2/h4-10H,1-3H3 |
Clé InChI |
ONZSGFXVWHIJSD-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2C3=CC=CC=C3C(=CC2=C1)C(=O)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


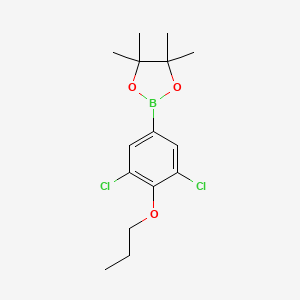
![2-((3-Nitro-6-[(1-oxidopyridinium-2-YL)thio]-2-pyridyl)thio)pyridinium-1-olate](/img/structure/B14018458.png)
![4,4,5,5-Tetramethyl-2-(6-methyl-[1,1'-biphenyl]-3-yl)-1,3,2-dioxaborolane](/img/structure/B14018463.png)
![1-[(4-Chlorophenyl)sulfanylmethyl]piperidine](/img/structure/B14018481.png)
![Sodium 2-chloro-5-(5-chloro-4'-methoxyspiro[adamantane-2,3'-[1,2]dioxetan]-4'-yl)phenyl phosphate](/img/structure/B14018489.png)

![n-[2-(1-Methyl-9h-carbazol-2-yl)ethyl]formamide](/img/structure/B14018497.png)


